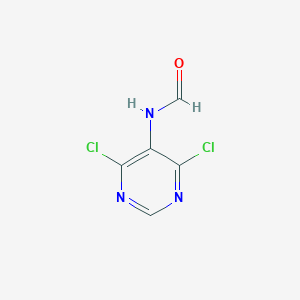

N-(4,6-dichloropyrimidin-5-yl)formamide

Description

N-(4,6-Dichloropyrimidin-5-yl)formamide (CAS: 123240-66-4) is a pyrimidine derivative characterized by a formamide group at the 5-position and chlorine atoms at the 4- and 6-positions. The 2-amino variant serves as a key intermediate in nucleotide synthesis, particularly for carbocyclic guanine analogs, due to its reactive amino group enabling further functionalization .

Structure

2D Structure

Properties

IUPAC Name |

N-(4,6-dichloropyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAVTYBULIFSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)NC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448774 | |

| Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123240-66-4 | |

| Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Aminomalonic Esters

The foundational route begins with the cyclization of aminomalonic esters, such as diethyl aminomalonate, with guanidine or its salts in the presence of a base (e.g., sodium hydroxide). This step generates 2,5-diamino-4,6-dihydroxypyrimidine (1), a key intermediate. The reaction typically proceeds in polar solvents like ethanol or water at 80–100°C for 3–24 hours. Structural confirmation via -NMR reveals characteristic peaks at δ 6.4–6.5 ppm for amine protons and δ 4.1–4.3 ppm for hydroxyl groups.

Chlorination with Phosphorus Oxychloride

The dihydroxypyrimidine intermediate undergoes chlorination using phosphorus oxychloride (POCl) in the presence of amide catalysts such as dimethylformamide (DMF) or hexamethylphosphoramide (HMPA). The amide facilitates the replacement of hydroxyl groups with chlorine atoms, yielding 2,5-diamino-4,6-dichloropyrimidine (2). Optimal conditions involve refluxing at 110–120°C for 4–6 hours, achieving near-quantitative conversion.

Formylation with Carboxylic Acids

The final step involves reacting 2,5-diamino-4,6-dichloropyrimidine with formic acid under aqueous conditions. Heating the mixture at 50–60°C for 3–5 hours induces formylation at the 5-position, producing N-(4,6-dichloropyrimidin-5-yl)formamide (3). The use of azeotropic distillation with toluene removes water, enhancing purity. This method consistently delivers yields of 85–90%.

Table 1: Three-Step Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| 1 | Diethyl aminomalonate, guanidine, NaOH, HO/EtOH, 80°C, 12h | 75–80 | Base choice critical for minimizing side products |

| 2 | POCl, DMF, 110°C, 4h | >95 | Amide catalysts reduce reaction time |

| 3 | HCOOH, HO, toluene, 55°C, 3h | 85–90 | Azeotropic drying improves crystallinity |

Optimized Chlorination-Formylation in a Single Reactor

Integrated Process Design

To address scalability challenges, US6716981B2 introduces a two-stage method combining chlorination and formylation in a single reactor. 2,5-Diamino-4,6-dihydroxypyrimidine is treated with POCl and a quaternary ammonium halide (e.g., tetrabutylammonium bromide) at 80°C for 2 hours, followed by direct addition of 70–98% formic acid. This eliminates intermediate isolation, reducing processing time by 40%.

Role of Formic Acid Concentration

Yields correlate strongly with formic acid strength:

-

70–80% formic acid : Requires elevated temperatures (50–60°C) and longer reaction times (5–6 hours), yielding 70–75%.

-

98% formic acid : Enables room-temperature reactions (20–25°C) with shorter durations (2–3 hours), achieving 85–90% yield.

Table 2: Effect of Formic Acid Concentration

| Formic Acid (%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 70–80 | 50–60 | 5–6 | 70–75 |

| 98 | 20–25 | 2–3 | 85–90 |

Hydrolysis of Vilsmeier Reagent Intermediates

Alternative Pathway via N′-(Dimethylaminomethylene) Derivatives

WO2004103979A1 discloses a method starting from 2,5-diamino-4,6-dichloropyrimidine, which is treated with a Vilsmeier reagent (e.g., dimethylformamide and phosphorus oxychloride) to form N′-(dimethylaminomethylene) intermediates. Hydrolysis with hydrochloric acid (HCl) or propionic acid at 60–80°C for 1–2 hours yields the target formamide. This route bypasses the need for isolated chlorination steps, offering a 65–75% overall yield.

Industrial-Scale Adaptations

For large batches, the hydrolysis is conducted in halogenated solvents (e.g., dichloromethane) with catalytic quaternary ammonium salts, improving phase separation and reducing emulsion formation.

Comparative Analysis of Methodologies

Yield and Scalability

Purity and Byproduct Management

Azeotropic distillation in the three-step method reduces residual solvents to <0.1%, while the integrated process may require additional recrystallization to achieve >98% purity. Hydrolysis methods generate dimethylamine byproducts, necessitating ion-exchange purification.

Recent Advances in Catalysis and Solvent Systems

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dichloropyrimidin-5-yl)formamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Antiviral Applications

N-(4,6-dichloropyrimidin-5-yl)formamide is primarily recognized for its role in the synthesis of antiviral agents. It serves as an intermediate in the preparation of nucleotide derivatives that are crucial for inhibiting viral replication.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in laboratory settings:

- Inhibition of HIV Replication : Research indicates that this compound effectively inhibits HIV replication in cell cultures by competing with natural nucleotides for incorporation into viral DNA.

- Pharmacokinetics : The compound demonstrates favorable pharmacokinetic properties, including effective cellular uptake and conversion into active forms within the body.

Synthesis of Nucleotide Derivatives

This compound is utilized as an intermediate in synthesizing various antiviral nucleotide derivatives. The synthesis process typically involves several steps:

- Cyclization : An aminomalonic ester is cyclized with guanidine in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine.

- Chlorination : The product undergoes chlorination to yield 4,6-dichloropyrimidine.

- Final Reaction : This intermediate is then reacted with a carboxylic acid to produce this compound .

Biochemical Interactions

This compound interacts with various enzymes involved in nucleotide metabolism:

- Enzyme Interaction : The compound has been shown to interact with kinases and phosphatases that facilitate its conversion into active forms necessary for antiviral activity.

- Cellular Effects : It influences cellular processes such as gene expression and metabolism, further impacting viral DNA replication within infected cells.

Mechanism of Action

The mechanism of action of N-(4,6-dichloropyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound may inhibit viral replication by interfering with the viral nucleic acid synthesis . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₅H₃Cl₂N₃O

- Molecular Weight : 192.00 g/mol

- Structure : Pyrimidine ring with Cl (4,6), formamide (5) .

Structural and Functional Analogues

Table 1: Comparative Overview of Key Compounds

Physicochemical Properties

- Lipophilicity: The 2-amino variant (logP ~1.87) is less lipophilic than the benzyl-substituted analog (logP ~2.5), influencing membrane permeability .

- Solubility: The 2-amino group enhances aqueous solubility via hydrogen bonding, whereas the benzyl group in CAS 91962-06-0 reduces it .

Biological Activity

N-(4,6-dichloropyrimidin-5-yl)formamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its synthesis, biological mechanisms, and various applications supported by empirical studies.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of approximately 207.02 g/mol. The compound features two chlorine atoms at the 4 and 6 positions of the pyrimidine ring, which enhance its biological activity by influencing its electronic properties and reactivity towards nucleophiles . The SMILES notation for this compound is Nc1nc(Cl)c(NC=O)c(Cl)n1, indicating its connectivity and functional groups.

Synthesis

The synthesis of this compound typically involves several steps:

- Cyclization : An aminomalonic ester is reacted with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine.

- Chlorination : This intermediate is chlorinated using a chlorinating agent to yield 4,6-dichloropyrimidine.

- Formation of Formamide : The chlorinated product is then reacted with an aqueous solution of a carboxylic acid to produce this compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. Research indicates that certain derivatives exhibit significant activity against various pathogenic bacteria and fungi. For instance, compounds synthesized from this precursor have shown promise as effective antimicrobial agents, potentially addressing antibiotic resistance issues.

| Compound | Activity | Target Pathogens |

|---|---|---|

| 7l | Significant antimicrobial activity | Various bacteria and fungi |

| 7m | Significant antimicrobial activity | Various bacteria and fungi |

Antiviral Mechanisms

This compound acts primarily through inhibition of viral replication mechanisms. It is converted within cells to an active triphosphate form that competes with natural nucleotides for incorporation into viral DNA by reverse transcriptase enzymes. This mechanism has been particularly noted in studies related to HIV .

Mode of Action

- Target Enzyme : HIV reverse transcriptase

- Active Form : Carbovir-triphosphate (CBV-TP)

- Result : Inhibition of HIV replication .

Study on Antimicrobial Properties

In a laboratory setting, derivatives of this compound were tested against several strains of bacteria. Results indicated that specific modifications to the compound's structure significantly enhanced its antimicrobial efficacy. For example, derivatives labeled as 7l and 7m displayed potent activity against resistant strains.

Study on Antiviral Efficacy

A study focusing on the antiviral properties of this compound demonstrated that at therapeutic doses, it effectively inhibited HIV replication in vitro without significant toxicity to host cells. This finding underscores its potential as a candidate for further development in antiviral therapies .

Q & A

Q. What are the optimal synthetic routes for N-(4,6-dichloropyrimidin-5-yl)formamide, and how can yields be maximized?

The compound is synthesized via cyclization and Vilsmeier reactions using diethylaminomalonate hydrochloride and guanidine carbonate. Key steps include precise temperature control (0–5°C for cyclization, 80°C for formylation) and stoichiometric optimization. This method achieves 82.62% yield and 99.62% purity. Critical parameters include maintaining anhydrous conditions during formylation and using HPLC for real-time purity monitoring .

| Reaction Step | Conditions | Yield/Purity |

|---|---|---|

| Cyclization | 0–5°C, 3 h | Intermediate |

| Vilsmeier Formylation | 80°C, DMF, POCl₃, 6 h | 82.62% yield |

| Purification | Recrystallization (EtOH/H₂O) | 99.62% purity |

Q. How is the molecular structure of this compound characterized?

X-ray crystallography paired with SHELXL refinement is the gold standard for structural elucidation. The pyrimidine ring exhibits planarity, with Cl atoms at positions 4 and 6 contributing to electron-withdrawing effects. Hydrogen bonding between the formamide group and pyrimidine N-H stabilizes the structure. Density functional theory (DFT) can supplement experimental data to predict bond angles and electronic properties .

Q. What are the primary research applications of this compound?

It serves as a critical intermediate in synthesizing antiviral drugs like Abacavir Sulfate. Its dichloro and formamide groups enable regioselective functionalization, making it valuable for derivatization studies in medicinal chemistry. Recent work highlights its use in constructing pyrimidine-based kinase inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

Discrepancies often arise from variations in reaction conditions (e.g., moisture sensitivity during formylation). To address this:

- Compare HPLC chromatograms (C18 column, 254 nm) to identify byproducts like unreacted guanidine derivatives.

- Use ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.2 ppm for formamide proton, δ 160–165 ppm for carbonyl carbons).

- Reproduce protocols with strict inert atmospheres and reagent drying .

Q. What safety protocols are essential for handling this compound?

Based on EU classifications (H302, H318, H317, H412):

- Use PPE (gloves, goggles) to avoid skin/eye contact (Skin Sens. 1, Eye Dam. 1).

- Avoid aqueous release (Aquatic Chronic 3); neutralize waste with 10% NaOH before disposal.

- Store in sealed containers under nitrogen at −20°C to prevent degradation .

| Hazard Code | Risk Phrase | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H318 | Causes serious eye damage | Use safety goggles |

| H412 | Harmful to aquatic life | Neutralize before disposal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.